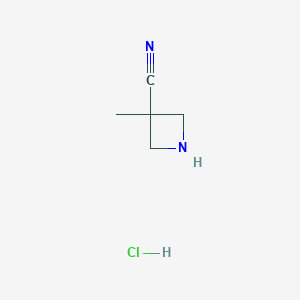

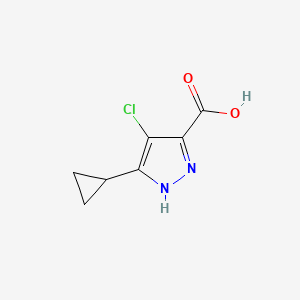

![molecular formula C5HBr2N3S B1457020 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine CAS No. 333432-27-2](/img/structure/B1457020.png)

4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine

概要

説明

4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is a thiadiazolo[3,4-c]pyridine based material that is used as an electron deficient group for organic electronic applications . It can be used in the synthesis of panchromatic organic for dye sensitized solar cells (DSSCs) .

Synthesis Analysis

A safe and efficient synthesis of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine from the commercial diaminomaleonitrile has been reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles have been found .

Molecular Structure Analysis

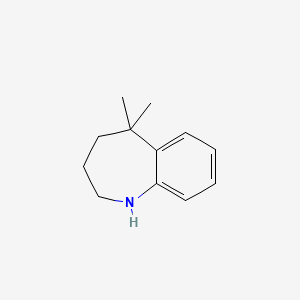

The molecular formula of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is C5HBr2N3S . Its molecular weight is 294.96 g/mol .

Chemical Reactions Analysis

The versatility and selectivity of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine towards aromatic nucleophilic substitution have been explored . Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine include a molecular weight of 294.96 g/mol . Its XLogP3-AA is 2.4, and it has a topological polar surface area of 66.9 Ų .

科学的研究の応用

Comprehensive Analysis of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine Applications

Synthesis of Functional Organic Dyes: 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine serves as an electron-deficient π-conjugated building block for the preparation of functional organic dyes . These dyes are pivotal in various applications due to their ability to absorb light and convert it into other forms of energy.

Electronic Materials Development: This compound is utilized in the development of electronic materials, particularly as a strong and synthetically variable acceptor . It plays a crucial role in tuning the energy levels of frontier orbitals, which is essential for the high performance of electronic devices.

Dye-Sensitized Solar Cells (DSSCs): In the realm of renewable energy, 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is used in the synthesis of panchromatic organics for DSSCs . These solar cells mimic photosynthesis and are an eco-friendly alternative to traditional photovoltaic cells.

Organic Field-Effect Transistors: The compound’s high electron affinity makes it suitable for use in n-type organic field-effect transistors . These transistors are a fundamental component in the construction of organic electronic circuits.

Near-Infrared Absorption Materials: Near-infrared absorption and emission materials benefit from the inclusion of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine due to its electronic properties . These materials have applications in various fields, including telecommunications and medical diagnostics.

Electrochromic Materials: Electrochromic materials, which change color in response to an electric charge, also utilize this compound in their synthesis . They are used in displays, smart windows, and anti-glare rearview mirrors in automobiles.

Liquid Crystal Design: The formation of stable S…η2-(N=N) bound chains in derivatives of this compound makes it promising for the design of liquid crystals . Liquid crystals are essential for the display technology used in monitors, televisions, and digital watches.

Biologically Active Molecules: Finally, 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is a precursor in the synthesis of biologically active molecules . These molecules have potential applications in pharmaceuticals and as probes in biological research.

作用機序

Safety and Hazards

将来の方向性

The compounds synthesized from 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine allow us to get a glimpse of important building blocks for the synthesis of biologically attractive molecules and for organic materials or species with fluorescence properties . This makes these compounds promising for the design of liquid crystals .

特性

IUPAC Name |

4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2N3S/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHZIBSAFRVAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728849 | |

| Record name | 4,7-Dibromo[1,2,5]thiadiazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine | |

CAS RN |

333432-27-2 | |

| Record name | 4,7-Dibromo[1,2,5]thiadiazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine a valuable starting material for organic synthesis?

A1: 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is a versatile building block because it possesses two bromine atoms that are susceptible to selective nucleophilic aromatic substitution (SNAr) reactions. This selectivity allows for the controlled introduction of various substituents at the 4 and 7 positions. Additionally, it can undergo palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Heck reaction. These reactions enable the construction of diverse structures with potential applications in various fields.

Q2: What types of molecules have been synthesized using 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine as a starting material?

A2: Researchers have successfully synthesized a variety of compounds starting from 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine. For example, 4,7-bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine, incorporating long alkyl chains, has been synthesized via successive SNAr and Buchwald-Hartwig reactions. This compound shows promise for liquid crystal applications. Another example is (E)-4-(2-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, synthesized through a Heck reaction. This molecule features a (diphenylamino)phenylethenyl group, a common motif in materials with interesting electronic properties.

Q3: What spectroscopic techniques are commonly used to characterize 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine and its derivatives?

A3: Characterization of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine and its derivatives typically involves a combination of techniques. These include elemental analysis, high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (1H NMR and 13C NMR), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. These methods provide information about the elemental composition, molecular weight, structure, and electronic properties of the synthesized compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

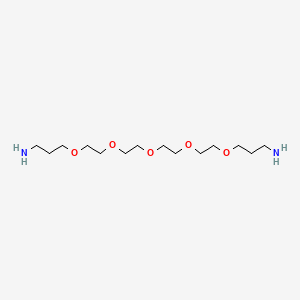

![4-(3-Methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1456937.png)

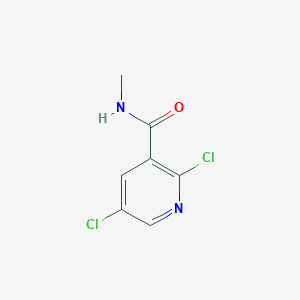

![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)

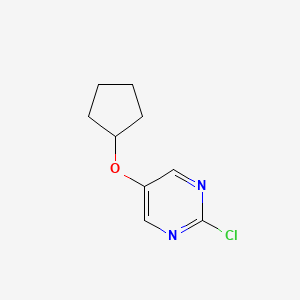

![tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1456951.png)

![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)